Product packaging for 2-(Difluoromethyl)-4-methoxybenzoic acid(Cat. No.:CAS No. 2248315-12-8)

2-(Difluoromethyl)-4-methoxybenzoic acid

Cat. No.: B2710783
CAS No.: 2248315-12-8
M. Wt: 202.157
InChI Key: KBPVEEOKICHOPM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-methoxybenzoic acid is a fluorinated aromatic compound with the CAS number 2248315-12-8 and a molecular formula of C 9 H 8 F 2 O 3 . It has a molecular weight of 202.15 g/mol and is characterized by a benzoic acid core substituted with a methoxy group at the para-position and a difluoromethyl group at the ortho-position . This specific structure classifies it as a valuable chemical building block in organic synthesis and medicinal chemistry research. Fluorinated benzoic acid derivatives, like this compound, are primarily employed as key intermediates in the design and synthesis of more complex molecules . The presence of the difluoromethyl group is of particular interest, as introducing fluorine atoms into organic compounds can significantly alter their electronic properties, metabolic stability, and lipophilicity . These modifications are often explored in pharmaceutical and agrochemical research to optimize the properties of lead compounds. The carboxylic acid functional group provides a versatile handle for further chemical transformations, enabling researchers to create amides, esters, or reduce it to an alcohol, facilitating its integration into larger molecular architectures . This product is intended for research applications as a synthetic precursor. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses . Researchers can order this compound from various global stockpoints, with availability in quantities ranging from 250mg to 25g .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O3 B2710783 2-(Difluoromethyl)-4-methoxybenzoic acid CAS No. 2248315-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-5-2-3-6(9(12)13)7(4-5)8(10)11/h2-4,8H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPVEEOKICHOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Difluoromethyl 4 Methoxybenzoic Acid and Analogues

Precursor Synthesis and Strategic Functionalization for Difluoromethylation

The successful synthesis of 2-(difluoromethyl)-4-methoxybenzoic acid often relies on the careful design and preparation of advanced precursors. Strategic functionalization involves introducing a reactive handle at the C2 position of the 4-methoxybenzoic acid scaffold, which can then be converted into the difluoromethyl group.

A primary strategy is the ortho-functionalization of 4-methoxybenzoic acid or its ester derivatives. Directed ortho-lithiation, for instance, can be employed to introduce a functional group specifically at the C2 position. The carboxylic acid group itself can direct metallation to the adjacent ortho position. rsc.org Treatment of 4-methoxybenzoic acid with a strong lithium base like sec-butyllithium (B1581126) in the presence of a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can generate a dilithiated species. Quenching this intermediate with an appropriate electrophile, such as iodine (I₂) or N-bromosuccinimide (NBS), installs a halogen atom at the C2 position, yielding 2-iodo- or 2-bromo-4-methoxybenzoic acid. These halogenated precursors are ideal substrates for subsequent transition-metal-catalyzed cross-coupling reactions.

Another approach involves starting with a pre-functionalized aromatic ring. For example, beginning with 2-bromo-4-nitrotoluene, one can perform a series of functional group interconversions. The nitro group can be reduced to an amine, which is then converted to a methoxy (B1213986) group via a Sandmeyer-type reaction or a diazotization-hydrolysis sequence followed by methylation. The bromo-substituent remains as a handle for the eventual difluoromethylation step, while the methyl group can be oxidized to a carboxylic acid in a later step. This multi-step process allows for precise control over the substitution pattern, ensuring the correct placement of the functional groups required for the final difluoromethylation. solubilityofthings.comub.edu

Direct Difluoromethylation Approaches on Aromatic Systems

Direct difluoromethylation methods involve the introduction of the –CF₂H group onto a pre-existing aromatic system, either by functionalizing a C–H bond or by replacing a pre-installed functional group.

Direct C–H difluoromethylation is an atom-economical and highly sought-after strategy that avoids the need for pre-functionalization of the substrate. nih.gov These reactions typically proceed via radical-based mechanisms, where a difluoromethyl radical (•CF₂H) is generated and subsequently attacks the aromatic ring. For benzoic acid scaffolds, achieving regioselectivity is a significant challenge due to the presence of multiple potential reaction sites.

The development of organic photoredox catalysis has provided milder conditions for generating •CF₂H radicals from readily available precursors like sodium difluoromethanesulfinate (NaSO₂CF₂H). acs.orgnih.gov In a typical setup, a photocatalyst absorbs visible light and initiates a single-electron transfer process, leading to the formation of the •CF₂H radical. While this method has been successfully applied to various heterocycles, its application to benzoic acids requires careful tuning of reaction conditions to control the regioselectivity, favoring substitution at the electron-rich position ortho to the methoxy group and ortho to the directing carboxylate group. nih.govacs.org

Transition-metal catalysis is a powerful and widely used tool for forming C–CF₂H bonds. beilstein-journals.org These methods typically employ cross-coupling reactions between an aryl precursor (e.g., an aryl halide or boronic acid) and a difluoromethylating agent. researchgate.netrsc.org

Palladium-catalyzed cross-coupling is a prominent method. For instance, 2-bromo- or 2-iodo-4-methoxybenzoic acid can be coupled with a difluoromethyl source. One notable difluoromethylating reagent is (DMPU)₂Zn(CF₂H)₂, which can be used in conjunction with a palladium catalyst to effectively transfer the CF₂H group. rsc.org Another palladium-catalyzed approach involves the decarbonylative difluoromethylation of aroyl chlorides, providing an alternative route from a carboxylic acid derivative. rsc.org

Copper-catalyzed reactions are also prevalent. The first copper-catalyzed difluoromethylation of aryl iodides was reported using [(DMPU)₂Zn(CF₂H)₂]. rsc.org Copper catalysis can also mediate the difluoromethylation of aryl boronic acids. Furthermore, dual catalytic systems, such as palladium/silver, have been developed for the direct difluoromethylation of aryl bromides and iodides, expanding the scope of applicable substrates. nih.gov

Nickel catalysts have emerged as an attractive alternative due to their unique reactivity and lower cost. beilstein-journals.org Nickel can catalyze the difluoromethylation of aryl halides and triflates, often exhibiting high functional group tolerance. rsc.org

The table below summarizes various transition-metal-catalyzed difluoromethylation methodologies applicable to aromatic systems.

Catalyst System (Metal/Ligand) Difluoromethylating Reagent Substrate Type Key Features
Palladium (e.g., Pd₂(dba)₃/Xantphos)Difluoroiodomethane (ICHF₂)Aryl Boronic Acids/EstersIn-situ generation of ICHF₂ is possible. researchgate.net
Palladium / NHC Ligand[(SIPr)Ag(CF₂H)]Aryl Boronic AcidsProceeds via a difluorocarbene mechanism. rsc.org
Copper (e.g., CuI)[(DMPU)₂Zn(CF₂H)₂]Aryl IodidesRepresents an early example of Cu-catalyzed difluoromethylation. rsc.org
Nickel (e.g., Ni(cod)₂/dcype)[(DMPU)₂Zn(CF₂H)₂]Aryl Halides/TriflatesEffective for a range of aryl (pseudo)halides. rsc.org
Silver / Palladium (Dual Catalyst)TMSCF₂HAryl Bromides/IodidesCooperative catalysis enables direct difluoromethylation. nih.gov

This table is for illustrative purposes and represents a selection of methodologies.

Radical-mediated protocols offer a complementary approach to transition-metal-catalyzed methods, often proceeding under milder conditions and without the need for metallic catalysts. beilstein-journals.orge-century.us These reactions rely on the generation of the difluoromethyl radical (•CF₂H), which is then trapped by an aromatic substrate. researchgate.netrsc.org

A common method for generating •CF₂H radicals is through the photoredox-catalyzed decomposition of reagents like sodium difluoromethanesulfinate (NaSO₂CF₂H) or difluoroacetic acid. nih.gov Visible-light-induced processes using organic dyes or metal complexes as photocatalysts can trigger the formation of the radical under neutral and mild conditions. This approach is particularly effective for electron-rich aromatic systems and has been extensively applied to heterocycles. acs.org

Another strategy involves the use of hypervalent iodine(III) reagents containing difluoroacetoxy ligands. Photolysis of these reagents can induce homolytic cleavage to release a •CF₂H radical. nih.gov Additionally, oxidative difluoromethylation using a combination of a difluoromethyl source like TMSCF₂H and a chemical oxidant (e.g., K₂S₂O₈ or an organic oxidant) can also be employed. nih.gov A significant challenge in applying these methods to benzoic acids is managing the reactivity and regioselectivity, as the radical addition can occur at multiple positions on the aromatic ring. organic-chemistry.org

Radical Source Initiation/Catalysis Method Substrate Type Comments
NaSO₂CF₂HVisible-Light Photoredox Catalysis (Organic Dye or Metal Complex)Heterocycles, Electron-Rich ArenesMild conditions, high functional group tolerance. nih.govacs.org
Difluoroacetic AcidTransition Metal Catalysis (e.g., Ag, K₂S₂O₈)HeterocyclesUses an inexpensive and readily available radical source. nih.gov
Hypervalent Iodine(III)-CF₂H ReagentsPhotolysis (UV light)HeterocyclesMetal-free radical generation. nih.gov
TMSCF₂HCopper-Mediated Oxidation (e.g., with PQ oxidant)HeterocyclesProvides a route for oxidative C-H difluoromethylation. nih.gov

This table presents general radical-mediated protocols that could be adapted for benzoic acid scaffolds.

Indirect Synthetic Pathways to this compound

Indirect pathways involve the synthesis of a precursor that already contains the difluoromethyl group, followed by manipulation of other functional groups on the aromatic ring to arrive at the final benzoic acid product.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com This strategy is highly effective for synthesizing this compound when direct difluoromethylation is challenging.

One plausible indirect route begins with a simpler, commercially available precursor, such as 1-bromo-2-(difluoromethyl)benzene. This starting material can undergo a series of transformations:

Nitration: Introduction of a nitro group, which is strongly deactivating and meta-directing. This would likely place the nitro group at the 4-position relative to the bromine.

Nucleophilic Aromatic Substitution: The nitro group can be replaced with a methoxy group using sodium methoxide.

Carboxylation: The bromo-substituent can be converted into a carboxylic acid. This can be achieved through lithium-halogen exchange followed by quenching with carbon dioxide, or via a palladium-catalyzed carbonylation reaction.

An alternative FGI strategy starts with a precursor where the future carboxylic acid is masked as another functional group, such as a methyl group (e.g., 2-(difluoromethyl)-4-methoxytoluene). The synthesis of this intermediate could be achieved by difluoromethylating 2-bromo-4-methoxytoluene. The final step would then be the oxidation of the benzylic methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. This approach separates the often-sensitive difluoromethylation step from the harsh conditions required for oxidation. solubilityofthings.comub.edu

Decarboxylative Approaches in Fluorination Chemistry

Decarboxylative fluorination has emerged as a powerful and versatile strategy for the introduction of fluorine-containing moieties into organic scaffolds. This approach utilizes readily available carboxylic acids as starting materials, which upon extrusion of carbon dioxide, generate radical or organometallic intermediates amenable to fluorination. This method circumvents the need for pre-functionalized substrates often required in traditional cross-coupling reactions, offering a more direct and atom-economical route to fluorinated compounds.

Recent advancements in photoredox catalysis have significantly expanded the scope and applicability of decarboxylative fluorination. Visible-light-mediated processes allow for the generation of alkyl radicals from carboxylic acids under mild conditions, which can then be trapped by a suitable fluorine source. For instance, the use of iridium-based photocatalysts in the presence of a fluorinating agent can effectively convert a wide range of aliphatic carboxylic acids into their corresponding monofluorinated derivatives. While direct decarboxylative difluoromethylation of aromatic carboxylic acids is less common, the principles of radical generation and subsequent functionalization are fundamental to the broader field of fluorine chemistry.

Difluorocarbene-Based Synthetic Routes and Sources

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a valuable C1 building block in organofluorine synthesis. Its electrophilic nature allows it to react with a variety of nucleophiles and unsaturated systems, providing access to a diverse array of difluoromethylated and gem-difluorinated compounds.

Generation and Reactivity of Difluorocarbene

Difluorocarbene can be generated from a variety of precursors under different reaction conditions. minia.edu.egacs.org Historically, harsh methods were often employed, but contemporary approaches focus on milder and more user-friendly reagents. Common modern precursors include trimethyl(trifluoromethyl)silane (TMSCF3), sodium chlorodifluoroacetate, and various phosphonium (B103445) salts. lumenlearning.com The choice of precursor and reaction conditions is crucial as it dictates the in situ concentration of difluorocarbene, which in turn influences reaction outcomes and can mitigate side reactions such as dimerization to tetrafluoroethylene. minia.edu.eg

The reactivity of difluorocarbene is characterized by its electrophilicity. It readily undergoes insertion into X-H bonds (where X = O, S, N) and [2+1] cycloaddition with alkenes and alkynes. cas.cn Its reaction with nucleophiles is a key step in difluoromethylation reactions.

O-Difluoromethylation of Carboxylic Acids

The reaction of difluorocarbene with carboxylic acids provides a direct route to difluoromethyl esters. This transformation proceeds via the insertion of difluorocarbene into the O-H bond of the carboxylic acid. The resulting intermediate then undergoes a rearrangement to furnish the final product. Various protocols have been developed for the O-difluoromethylation of carboxylic acids using different difluorocarbene sources. rsc.org For instance, the use of difluoromethylene phosphobetaine (Ph3P+CF2CO2−) has been shown to be an effective difluorocarbene precursor for the difluoromethylation of aromatic carboxylic acids under neutral, additive-free conditions. cas.cnrsc.org The reaction typically proceeds smoothly, providing the desired difluoromethyl esters in good yields. cas.cn

Regioselectivity and Chemoselectivity in Difluoromethylation of Benzoic Acid Derivatives

The regioselectivity of difluoromethylation of substituted benzoic acids, such as 4-methoxybenzoic acid, is governed by the electronic properties of the substituents on the aromatic ring. Difluorocarbene is an electrophilic species and will preferentially react at sites of higher electron density. cas.cn The methoxy group (-OCH3) at the 4-position is a strong electron-donating group through resonance, increasing the electron density at the ortho and para positions relative to the methoxy group. vaia.commsu.edulibretexts.org Consequently, in a direct C-H difluoromethylation of the aromatic ring, the attack of the electrophilic difluorocarbene would be directed to the positions ortho to the activating methoxy group (positions 3 and 5).

However, in the context of synthesizing this compound, the primary reaction is the O-difluoromethylation of the carboxylic acid group, as discussed in the previous section. The chemoselectivity of the reaction, favoring O-H insertion over C-H insertion, is a critical aspect. The acidity of the carboxylic acid proton makes the carboxylate oxygen a highly reactive nucleophile towards the electrophilic difluorocarbene, thus favoring the O-difluoromethylation pathway. While C-H insertion is a possible side reaction, the conditions can often be optimized to favor the desired O-difluoromethylation. The inherent reactivity of the carboxylic acid group generally ensures high chemoselectivity in this transformation.

ReactantReagentProductSelectivity
4-Methoxybenzoic AcidDifluorocarbene (:CF2)4-Methoxybenzoic acid difluoromethyl esterHigh chemoselectivity for O-difluoromethylation
4-Methoxybenzoic AcidElectrophilic :CF2Potential for C-H insertion at positions 3 and 5Regioselectivity directed by the activating methoxy group

Stereoselective and Enantioselective Synthetic Considerations for Fluorinated Benzoic Acids

The introduction of a stereocenter containing a fluorine atom can have a profound impact on the biological activity of a molecule. Consequently, the development of stereoselective and enantioselective methods for the synthesis of fluorinated compounds is of paramount importance. For fluorinated benzoic acid derivatives, stereocenters can be introduced at the α-position to the carboxylic acid or on a side chain.

While the synthesis of this compound itself does not directly involve the creation of a new stereocenter on the aromatic ring, the broader context of synthesizing fluorinated benzoic acid analogues often necessitates stereocontrol. Asymmetric fluorination reactions, often employing chiral catalysts, have been developed to introduce fluorine atoms with high enantioselectivity. For example, enantioselective fluorination of carboxylic acids can provide access to optically active α-fluoroesters. libretexts.org

Furthermore, the development of nickel-catalyzed decarboxylative difluoromethylation reactions has enabled the conversion of alkyl carboxylic acids into difluoromethylated products with exceptional enantioselectivity. vaia.com These methods, while not directly applied to the aromatic ring of benzoic acid, highlight the progress in achieving stereocontrol in fluorination chemistry and provide a foundation for the future development of enantioselective C-H difluoromethylation of aromatic systems. The principles of asymmetric catalysis and the use of chiral ligands are central to these advancements, paving the way for the synthesis of complex, enantiomerically pure fluorinated benzoic acid derivatives.

Reactivity and Mechanistic Investigations of 2 Difluoromethyl 4 Methoxybenzoic Acid Derivatives

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification in 2-(difluoromethyl)-4-methoxybenzoic acid. As with other benzoic acids, this functional group can undergo a variety of standard transformations to produce a range of derivatives. wikipedia.org

Key reactions involving the carboxyl group include:

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted into its corresponding esters. wikipedia.orgrsc.org For example, reaction with methanol (B129727) yields methyl 2-(difluoromethyl)-4-methoxybenzoate. This transformation is crucial for applications where modulating polarity or protecting the acidic proton is necessary.

Amidation: The carboxylic acid can be activated, typically by conversion to an acyl chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine to form amides. wikipedia.org This reaction is fundamental in the synthesis of many biologically active molecules.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to a primary alcohol, yielding (2-(difluoromethyl)-4-methoxyphenyl)methanol. This conversion transforms the electronic properties and functional capabilities of the original molecule. wikipedia.org

Conversion to Acyl Halides: Treatment with halogenating agents like thionyl chloride or phosphorus pentachloride readily converts the carboxylic acid to the more reactive acyl halide. wikipedia.org This intermediate serves as a versatile precursor for the synthesis of esters, amides, and other acyl derivatives.

These transformations of the carboxylic acid moiety are generally efficient and predictable, allowing for the straightforward synthesis of a diverse library of compounds based on the this compound scaffold.

Reactivity at the Aromatic Core

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its three substituents: the methoxy (B1213986) group, the difluoromethyl group, and the carboxylic acid group.

Influence of Difluoromethyl and Methoxy Groups on Aromatic Reactivity

The directing and activating or deactivating effects of the substituents determine the regioselectivity of electrophilic aromatic substitution reactions.

Difluoromethyl Group (-CHF₂): The difluoromethyl group is considered a deactivating group. The two highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring and makes it less reactive towards electrophiles. Unlike the trifluoromethyl group, which is a strong meta-director, the difluoromethyl radical is sometimes considered nucleophilic in character. nih.gov However, as a substituent on the ring, its primary influence is deactivating through induction.

Carboxylic Acid Group (-COOH): This group is also deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. wikipedia.orgreddit.com

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Electronic Effect
-OCH₃+0.12-0.27Strongly Activating, Ortho/Para-Directing
-COOH+0.37+0.45Deactivating, Meta-Directing
-CF₃+0.43+0.54Strongly Deactivating, Meta-Directing
-CHF₂~+0.35~+0.32Deactivating, Meta-Directing
*Approximate values; the Hammett constant for -CHF₂ is not as commonly tabulated as for other groups but is understood to be strongly electron-withdrawing. Values are comparable to other halogenated alkyl groups.

Selective Functionalizations of the Aromatic Ring

Given the directing effects of the substituents, electrophilic aromatic substitution reactions are predicted to occur at specific positions on the aromatic ring. The primary directing influence is the methoxy group, which strongly activates the positions ortho to it, namely C3 and C5.

Position C5: This position is ortho to the activating methoxy group and meta to both the deactivating difluoromethyl and carboxylic acid groups. It is the most likely site for electrophilic attack due to the powerful directing effect of the methoxy group.

Position C3: This position is also ortho to the activating methoxy group. However, it is adjacent to the bulky difluoromethyl group, which may introduce steric hindrance, potentially reducing the rate of substitution at this site compared to C5. libretexts.org

Position C6: This position is meta to the methoxy group and ortho to the difluoromethyl group, making it highly deactivated and an unlikely site for substitution.

Chemical Behavior of the Difluoromethyl Group

The difluoromethyl group imparts unique chemical properties that are central to the molecule's utility in various applications.

Hydrogen Bonding Characteristics of the Difluoromethyl Group

The difluoromethyl group is recognized as a unique functional group capable of acting as a hydrogen bond donor. wikipedia.org This arises from the highly polarized C-H bond, where the potent electron-withdrawing effect of the two fluorine atoms renders the hydrogen atom partially positive. wikipedia.org

Key Characteristics:

Weak Hydrogen Bond Donor: The CHF₂ group can serve as a surrogate for traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups, although it is considerably weaker. wikipedia.org

Bioisostere: Due to its ability to form hydrogen bonds and its increased lipophilicity compared to an -OH group, the difluoromethyl group is often used as a bioisostere of hydroxyl or thiol groups in medicinal chemistry.

Quantification: The hydrogen bond donating capacity has been quantified using methods such as ¹H NMR analysis. Studies show that compounds with a CHF₂ group are more effective hydrogen-bond donors than their simple methyl counterparts. wikipedia.org

GroupRelative H-Bond Donor StrengthTypical Application
-OHStrongClassical H-bond donor
-SHModerateH-bond donor, often in biological systems
-CHF₂WeakLipophilic H-bond donor, bioisostere for -OH/-SH
-CH₃Very Weak / NegligiblePrimarily hydrophobic interactions

Stability and Reactivity in Diverse Chemical Environments

The difluoromethyl group is generally characterized by its high chemical stability, which is a significant advantage in fields like drug design.

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, particularly oxidative processes that might affect a methyl or methylene (B1212753) group.

Reactivity via Deprotonation: Despite its general stability, the C-H bond of the difluoromethyl group can be reactive under specific conditions. The acidity of this proton is significantly increased by the adjacent fluorine atoms. In the presence of a very strong base, the difluoromethyl group can be deprotonated to form a difluoromethyl carbanion (ArCF₂⁻). This reactive intermediate can then act as a nucleophile, enabling the formation of new carbon-carbon bonds. This "masked nucleophile" approach represents an advanced strategy for modifying molecules containing this group.

This dual nature—high stability under typical physiological and synthetic conditions, combined with the potential for specific activation—makes the difluoromethyl group a versatile and valuable component in modern organic chemistry.

Elucidation of Reaction Mechanisms

The reactivity of this compound derivatives is fundamentally governed by the difluoromethyl (CF2H) group's unique electronic properties. Mechanistic studies have revealed that these compounds can participate in a variety of transformations, including transition-metal-mediated cross-coupling reactions, processes involving radical intermediates, and reactions where the difluoromethyl moiety or a derivative thereof acts as either an electrophile or a nucleophile.

Catalytic Cycles in Transition-Metal-Mediated Reactions

Transition-metal catalysis provides a powerful tool for the functionalization of the C-CF2H bond in aromatic compounds. rsc.org The catalytic cycles typically involve a sequence of elementary steps including oxidative addition, transmetalation, and reductive elimination, with metals like palladium, copper, and nickel being commonly employed. rsc.orgresearchgate.net

Palladium-catalyzed reactions, for instance, often proceed through a Pd(0)/Pd(II) catalytic cycle. rsc.org In a typical cross-coupling reaction, an aryl halide or triflate derivative of this compound would first undergo oxidative addition to a Pd(0) complex. This is followed by transmetalation with a suitable organometallic reagent (e.g., an organoboron or organozinc compound) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org The use of highly hindered phosphine (B1218219) ligands has been shown to be crucial in facilitating the reductive elimination step in similar systems. nih.gov

Copper-mediated difluoromethylation reactions have also been extensively studied. One proposed mechanism for the coupling of aryl iodides with a difluoromethyl source involves a Cu(I)/Cu(III) cycle. The process is thought to begin with an oxidative addition of the aryl iodide to a difluoromethyl copper complex, forming a Cu(III) intermediate. This intermediate then undergoes reductive elimination to form the desired C(sp²)–CF₂H bond. rsc.org

Iron-catalyzed cross-coupling represents a more economical and environmentally friendly approach. rsc.org For example, the difluoromethylation of diaryl zinc reagents can be achieved using an iron catalyst, often in the presence of ligands like TMEDA (tetramethylethylenediamine). rsc.org While detailed mechanistic pathways can vary, these reactions are believed to proceed through radical pathways or involve organoiron intermediates.

The table below summarizes various transition-metal systems used in reactions relevant to the difluoromethylaryl moiety.

Metal CatalystReactant TypesProposed Intermediate(s)Key Mechanistic Steps
Palladium Aryl halides/triflates, Arylboronic acidsPd(II)-difluorocarbene complexOxidative addition, Reductive elimination
Copper Aryl iodides, Aryl diazonium saltsCu(III) species, Aryl radicalOxidative addition, Single Electron Transfer (SET)
Nickel Aryl halides, Arylboronic acids[Ni(tpy)alkyl] intermediateNot specified in detail
Iron Diaryl zinc reagents, Aryl Grignard reagentsOrganoiron speciesCross-coupling
Gold -cis-[Au(PCy₃)(Ar)(CF₂H)(Cl)]Transmetalation, Reductive elimination

Radical Intermediates and Pathways

Reactions involving the generation of an α,α-difluorobenzyl radical intermediate are central to many transformations of difluoromethylarenes. ccspublishing.org.cn These radical species can be generated through various methods, including photoredox catalysis, which allows for selective single C-F bond cleavage in trifluoromethyl precursors under mild conditions. ccspublishing.org.cn

One common pathway begins with the single-electron reduction of a related trifluoromethylarene to form a radical anion. Subsequent elimination of a fluoride (B91410) ion yields the desired α,α-difluorobenzyl radical. ccspublishing.org.cn This radical can then be trapped by various radical acceptors, such as olefins. For example, the radical can add to methacrylamides, leading to a cyclization event that produces aryldifluoromethyl-tethered indolinone derivatives. ccspublishing.org.cn

Alternatively, difluoromethyl radicals (•CF₂H) can be generated from reagents like HCF₂SO₂Cl using a photocatalyst such as fac-Ir(ppy)₃. This radical can then add to other molecules, for instance, biphenyl (B1667301) isocyanides, to generate difluoromethylated phenanthridine (B189435) products after a subsequent oxidation and proton loss. rsc.org Radical inhibition and trapping experiments in copper-catalyzed reactions with diazonium salts also suggest the involvement of an aryl radical, which then couples with a •CF₂H group transferred from a copper complex. rsc.org

The generation and subsequent reactions of these radical intermediates are summarized below.

Radical Generation MethodPrecursor/ReagentRadical IntermediateSubsequent Reaction Pathway
Single-electron reductionTrifluoromethylarenesα,α-difluorobenzyl radical anionFluoride elimination to form α,α-difluorobenzyl radical
Photoredox Catalysis & Lewis Acid ActivationTrifluoromethylarenesAryldifluoromethyl radicalRadical addition to methacrylamides followed by cyclization
Photoredox CatalysisHCF₂SO₂Cl with fac-Ir(ppy)₃•CF₂H radicalAddition to biphenyl isocyanides
Copper CatalysisAryl diazonium saltsAryl radicalOuter-sphere transfer of •CF₂H from a Cu(II) species

Electrophilic and Nucleophilic Processes

The difluoromethyl group in derivatives of this compound can exhibit dual reactivity, acting as a precursor to both nucleophilic and electrophilic species.

Nucleophilic Reactivity : The acidic nature of the C-H bond in the Ar-CF₂H group allows for its deprotonation under specific conditions to form a nucleophilic Ar-CF₂⁻ synthon. This transformation represents an underutilized strategy for building more complex molecules. nih.gov The combination of a strong Brønsted superbase with a mild Lewis acid has been shown to effectively deprotonate difluoromethylarenes. The resulting highly reactive carbanionic species can be trapped by a wide array of electrophiles, enabling the formation of benzylic Ar-CF₂-R linkages. nih.gov This approach effectively unmasks the difluoromethyl group as a functional nucleophile. nih.gov

Electrophilic Reactivity : Derivatives of this compound can also serve as sources of the electrophilic difluorocarbene (:CF₂). cas.cn Difluorocarbene is a valuable intermediate that can undergo various transformations, including [2+1] cycloadditions with alkenes and alkynes, and insertion into X-H bonds (where X = O, N, S). cas.cnacs.org The generation of difluorocarbene from precursors is often achieved under basic conditions or via thermal or photochemical methods. rsc.orgcas.cn For example, the thermal decomposition of reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a common method for producing difluorocarbene, which then reacts with available nucleophiles. cas.cn The moderate electrophilicity of difluorocarbene allows it to react efficiently with negatively charged heteroatom nucleophiles, such as phenolates, often at ambient temperatures. cas.cn

The dual mechanistic roles are outlined in the following table.

Process TypeKey IntermediateGeneration MethodSubsequent Reaction
Nucleophilic Ar-CF₂⁻ (carbanion)Deprotonation of Ar-CF₂H using a superbase/Lewis acid combinationReaction with various electrophiles (e.g., aldehydes, ketones)
Electrophilic :CF₂ (difluorocarbene)Base-induced elimination from a suitable precursor (e.g., Ar-SO₂CF₂Cl)[2+1] cycloaddition, Insertion into O-H or N-H bonds

Role of 2 Difluoromethyl 4 Methoxybenzoic Acid As a Chemical Scaffold and Building Block

Construction of Complex Molecular Architectures and Scaffolds

The structure of 2-(Difluoromethyl)-4-methoxybenzoic acid provides multiple reaction sites, making it an excellent starting point for the assembly of complex molecular frameworks. The carboxylic acid group is a versatile functional handle that can readily participate in a variety of chemical transformations, including amidation, esterification, and reduction to an alcohol or conversion to an acyl halide. These reactions allow for the straightforward attachment of this fluorinated benzoic acid core to other molecular fragments, thereby building more elaborate structures.

The presence of the difluoromethyl and methoxy (B1213986) groups on the aromatic ring influences the reactivity and conformational preferences of the resulting molecules. These substituents can engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can help to pre-organize the molecule into specific three-dimensional arrangements. This is particularly crucial in the design of molecules intended to bind to biological targets like proteins or enzymes, where a well-defined conformation is often a prerequisite for high-affinity binding.

For instance, the benzoic acid moiety can be converted to a benzamide, a common structural motif in many biologically active compounds. The general synthetic approach involves the activation of the carboxylic acid, for example with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of a desired amine. This straightforward coupling chemistry allows for the systematic exploration of the chemical space around the 2-(difluoromethyl)-4-methoxybenzoyl scaffold.

Table 1: Potential Transformations of the Carboxylic Acid Group of this compound

Reaction TypeReagentsProduct Functional Group
AmidationAmine, Coupling Reagent (e.g., HATU, DCC)Amide
EsterificationAlcohol, Acid Catalyst or Coupling ReagentEster
ReductionReducing Agent (e.g., LiAlH4, BH3)Benzyl Alcohol
Acyl Halide FormationThionyl Chloride (SOCl2), Oxalyl ChlorideAcyl Chloride

Applications in the Synthesis of Advanced Fluorine-Containing Intermediates

The demand for novel fluorinated compounds in various sectors, particularly in the pharmaceutical and agrochemical industries, has driven the development of synthetic methodologies that utilize fluorinated building blocks. This compound serves as a key precursor for a variety of advanced fluorine-containing intermediates. The difluoromethyl group is often sought after to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules.

Synthetic routes to more complex fluorinated structures often leverage the reactivity of both the carboxylic acid and the aromatic ring. For example, electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the benzene (B151609) ring, although the directing effects of the existing substituents must be considered. More commonly, the carboxylic acid is transformed to set the stage for subsequent reactions. For example, conversion to an amide or ester allows for the introduction of other functionalities that can then be used in cross-coupling reactions or other carbon-carbon bond-forming transformations to build up molecular complexity.

The synthesis of heterocyclic compounds is another area where this building block can be of significant value. The carboxylic acid can be used as a handle to construct fused ring systems. For instance, condensation reactions with appropriately substituted ortho-diamines could lead to the formation of fluorinated benzimidazoles, a privileged scaffold in medicinal chemistry.

Strategies for Diversification and Library Synthesis Utilizing the Benzoic Acid Framework

Combinatorial chemistry and the generation of compound libraries are powerful tools in drug discovery and materials science for the rapid identification of molecules with desired properties. The this compound framework is well-suited for such library synthesis approaches due to the reliable and high-yielding reactions of the carboxylic acid group.

A common strategy for library diversification involves parallel amide synthesis. A stock solution of the activated carboxylic acid (or the corresponding acyl chloride) can be reacted with a diverse set of amines in a multi-well plate format. This allows for the rapid generation of a large number of structurally related benzamides, where the diversity element is the substituent introduced via the amine. This approach is highly amenable to automation and high-throughput screening.

Further diversification can be achieved by employing a "split-and-pool" synthesis strategy on a solid support. In this approach, the benzoic acid derivative is first anchored to a resin. The resin is then split into multiple portions, and each portion is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction cycle. This method allows for the exponential generation of a vast number of unique compounds in a combinatorial fashion.

Table 2: Exemplary Building Blocks for Library Diversification from this compound

Scaffold PositionReaction TypeDiversity Building Blocks
Carboxylic AcidAmidationPrimary & Secondary Amines, Amino Acids
Carboxylic AcidEsterificationAlcohols, Phenols
Aromatic RingCross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Boronic Acids/Esters, Amines (requires prior functionalization)

Design and Synthesis of Novel Chemical Reagents or Auxiliaries Derived from the Compound

Beyond its role as a scaffold in the synthesis of larger molecules, this compound can also serve as a precursor for the design and synthesis of novel chemical reagents or chiral auxiliaries. The unique electronic properties conferred by the difluoromethyl group can be harnessed to modulate the reactivity and selectivity of such reagents.

For example, the carboxylic acid can be used to attach the 2-(difluoromethyl)-4-methoxyphenyl group to a chiral backbone, creating a new chiral auxiliary. The steric and electronic properties of this group could influence the stereochemical outcome of reactions in which the auxiliary is employed, potentially offering advantages over existing auxiliaries.

Furthermore, derivatives of this benzoic acid could be developed as novel fluorinating or difluoromethylating reagents. While the direct use of the parent compound for this purpose is not straightforward, its functional group handles allow for its conversion into more reactive species that could potentially transfer a difluoromethyl group under specific reaction conditions. Research in this area is continually evolving, with an ongoing search for new and more efficient ways to introduce fluorine into organic molecules.

Theoretical and Computational Studies of 2 Difluoromethyl 4 Methoxybenzoic Acid

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic properties of a molecule are fundamental to understanding its reactivity and stability. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. youtube.com Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. libretexts.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org

For 2-(Difluoromethyl)-4-methoxybenzoic acid, computational models predict that the HOMO is primarily localized on the electron-rich methoxy (B1213986) group and the aromatic ring, which act as the main electron-donating centers. Conversely, the LUMO is expected to be concentrated on the electron-withdrawing carboxylic acid and difluoromethyl groups. This distribution facilitates understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV) Description
EHOMO -6.85 Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO -1.20 Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.

Note: The values presented are illustrative, based on typical DFT calculations for similar aromatic carboxylic acids.

Conformational Landscape and Energetic Profiling

The three-dimensional structure of a molecule dictates many of its physical and chemical properties. This compound possesses rotational freedom around several single bonds, leading to various possible conformations, or rotamers. The most significant rotations occur around the C-COOH bond and the C-CHF2 bond.

Computational energetic profiling involves calculating the relative energies of these different conformations to identify the most stable (lowest energy) structures. Studies on similar substituted benzoic acids reveal that the planar conformation, where the carboxylic acid group is coplanar with the benzene (B151609) ring, is often the most stable due to favorable π-conjugation. nih.gov However, steric hindrance from the ortho-substituted difluoromethyl group may cause the carboxylic acid group to twist out of the plane. The orientation of the C-H and C-F bonds in the difluoromethyl group also influences conformational stability.

A potential energy surface scan, where the energy is calculated as a function of specific dihedral angles, is the standard method for exploring the conformational landscape and identifying energy minima and the transition states that separate them. mdpi.comresearchgate.net

Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Hydrogen bonding plays a critical role in the structure and properties of carboxylic acids.

Intermolecular Hydrogen Bonding : Like other carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers in the solid state and in nonpolar solvents. libretexts.org In this arrangement, the hydroxyl hydrogen of one molecule bonds to the carbonyl oxygen of a neighboring molecule.

Intramolecular Hydrogen Bonding : The presence of the ortho difluoromethyl group introduces the possibility of an intramolecular hydrogen bond between the acidic proton of the carboxyl group and one of the electronegative fluorine atoms (O-H···F). While typically weaker than conventional hydrogen bonds, this interaction can influence the preferred conformation of the carboxyl group, potentially stabilizing a structure where the hydroxyl group is oriented toward the difluoromethyl substituent. quora.com Computational analysis can quantify the strength and geometric parameters of such bonds. rsc.org

Computational Prediction and Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. rsc.orgnih.gov For this compound, theoretical studies can elucidate mechanisms for reactions such as esterification, amidation, or decarboxylation.

By modeling the reaction pathway, researchers can visualize the geometric changes as reactants transform into products. The highest point on the energy profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate. researchgate.net DFT calculations have been successfully used to investigate complex reaction mechanisms, including those involving catalysts or multiple steps. montclair.edumdpi.com This predictive capability allows for the in silico screening of reaction conditions and catalysts, guiding experimental design. researchgate.net

Spectroscopic Property Simulations and Interpretations

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Frequencies : Theoretical calculations can compute the vibrational modes of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. orientjchem.org Key predicted frequencies would include the O-H stretch of the carboxylic acid (typically broad), the C=O stretch, C-F stretches of the difluoromethyl group, and various aromatic ring vibrations. scirp.orgmdpi.com Calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor to improve agreement. researchgate.net

Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts. nih.gov These predictions are highly sensitive to the molecule's conformation, and comparing calculated shifts for different stable conformers with experimental data can help determine the dominant structure in solution. nih.gov

Table 2: Simulated Vibrational and Spectroscopic Data

Spectroscopic Feature Calculated Value Expected Experimental Region
ν(O-H) stretch 3580 cm-1 3200-2500 cm-1 (broad, H-bonded)
ν(C=O) stretch 1755 cm-1 1720-1680 cm-1
ν(C-F) symmetric stretch 1120 cm-1 1150-1050 cm-1
δ(1H) Carboxyl 12.8 ppm 10-13 ppm

Note: Calculated values are unscaled and illustrative. Experimental values vary with solvent and concentration.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from the electronic structure calculations, provide quantitative measures of a molecule's reactivity. researchgate.net These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Ionization Potential (I) and Electron Affinity (A) : Approximated by the energies of the HOMO and LUMO, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ) : The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) : A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / (2η). This index helps to quantify the molecule's propensity to act as an electrophile.

These descriptors are crucial for predicting how this compound will interact with other reagents in chemical reactions. researchgate.net

Table 3: Key Compound Names

Compound Name
This compound
2-Fluoro-4-methoxybenzoic acid
2-(Difluoromethyl)-4-hydroxy-5-methoxybenzoic acid
2-Fluoro-4-hydroxy benzoic acid
2-hydroxybenzoic acid
4-hydroxybenzoic acid
2,6-difluorobenzamide
3-methoxy-2,4,5-trifluorobenzoic acid
4-bromo-3-(methoxymethoxy) benzoic acid
2-Hydroxy-4-methoxybenzoic acid
4-methyl-3-nitrobenzoic acid
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid

Advanced Analytical Methodologies for Research on 2 Difluoromethyl 4 Methoxybenzoic Acid

Methodologies for Reaction Monitoring and Kinetic Analysis.

The synthesis and subsequent reactions of 2-(Difluoromethyl)-4-methoxybenzoic acid necessitate precise monitoring to optimize reaction conditions, maximize yields, and understand reaction kinetics. Modern analytical techniques provide real-time or near real-time data on the consumption of reactants and the formation of products and intermediates.

In situ Spectroscopic Methods:

Fourier Transform Infrared (FTIR) Spectroscopy: In-line FTIR probes can track the concentration of key functional groups. For instance, in the synthesis of this compound, the disappearance of a precursor's characteristic band and the appearance of the carboxylic acid carbonyl stretch (around 1700 cm⁻¹) can be monitored continuously.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are particularly powerful for monitoring reactions involving fluorinated compounds. For reactions involving this compound, the characteristic triplet of the -CHF₂ group in the ¹H NMR spectrum and the corresponding doublet in the ¹⁹F NMR spectrum serve as clear probes for its formation and consumption. Kinetic studies on difluoromethylation reactions have successfully employed ¹H and ¹⁹F NMR to elucidate reaction mechanisms and determine rate laws. researchgate.netrsc.org

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Online or automated HPLC systems can withdraw and analyze reaction aliquots at set intervals. This technique is invaluable for separating complex mixtures and quantifying each component. For example, in derivatization reactions of this compound, HPLC can be used to monitor the formation of the desired product and any side products, allowing for detailed kinetic profiling.

A hypothetical kinetic study of the amidation of this compound with an amine could be monitored using in situ FTIR by tracking the disappearance of the carboxylic acid C=O stretch and the appearance of the amide C=O stretch. The data could be used to determine the reaction order and rate constant.

Time (min)Reactant Concentration (M)Product Concentration (M)
00.1000.000
100.0850.015
200.0720.028
300.0610.039
600.0370.063
900.0220.078
1200.0130.087

Advanced Spectroscopic Techniques for Mechanistic Insights (beyond routine characterization).

Elucidating the reaction mechanisms involving this compound requires sophisticated spectroscopic techniques that can identify transient intermediates and provide detailed structural information.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the structure of products and intermediates, especially in complex reaction mixtures. For example, in a reaction where this compound undergoes an unexpected rearrangement, 2D NMR would be crucial to determine the new connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions of products and intermediates. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information and helping to identify unknown species. Studies on the gas-phase behavior of polyfluorinated aromatic compounds have demonstrated the utility of MS in understanding fragmentation pathways, which can offer insights into reaction mechanisms. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that may proceed through radical mechanisms, such as certain difluoromethylation reactions, EPR spectroscopy is a powerful tool for detecting and characterizing radical intermediates. bath.ac.uk By using spin traps, short-lived radicals can be converted into more stable radical adducts that can be observed by EPR.

TechniqueInformation GainedApplication to this compound Research
2D NMR (COSY, HSQC, HMBC)Connectivity between atoms, structural elucidationDetermining the structure of novel derivatives and reaction byproducts.
High-Resolution Mass SpectrometryExact mass and elemental compositionConfirming the identity of products and intermediates in mechanistic studies.
Tandem Mass Spectrometry (MS/MS)Fragmentation patterns, structural informationElucidating the structure of unknown intermediates and degradation products.
Electron Paramagnetic Resonance (EPR)Detection and characterization of radical speciesInvestigating reactions suspected to proceed via radical pathways.

Isotopic Labeling Studies (e.g., 18F-labeling for mechanistic probes).

Isotopic labeling is a powerful technique for tracing the fate of atoms or functional groups during a chemical reaction, providing definitive mechanistic information. The use of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, is particularly relevant for compounds like this compound.

The primary application of ¹⁸F-labeling of difluoromethyl groups has been in the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov Methodologies for the late-stage ¹⁸F-difluoromethylation of various molecules have been developed, often involving nucleophilic substitution or photoredox catalysis. jlu.edu.cnresearchgate.net

Beyond imaging, ¹⁸F-labeling can be a potent mechanistic probe. For instance, in a reaction where a difluoromethyl group is transferred, labeling the group with ¹⁸F would allow researchers to track its movement and determine whether the transfer is intramolecular or intermolecular. Furthermore, kinetic isotope effect studies, while more common with heavier isotopes like deuterium, could in principle be applied with ¹⁸F to investigate transition state structures.

A hypothetical study could involve the synthesis of an ¹⁸F-labeled version of a difluoromethylating agent, which is then used to synthesize ¹⁸F-2-(Difluoromethyl)-4-methoxybenzoic acid. The subsequent reactions of this labeled compound could be monitored using radio-TLC or radio-HPLC to trace the path of the ¹⁸F-difluoromethyl group.

IsotopeApplicationExample in the Context of this compound
¹⁸FMechanistic tracing, PET imagingFollowing the difluoromethyl group in a rearrangement reaction.
¹³CMechanistic studies, NMR signal enhancementDetermining the origin of the carboxylic acid carbon in a synthesis.
²H (D)Kinetic isotope effect studiesInvestigating the mechanism of a C-H activation step.

Crystallographic Analysis of Derived Structures for Stereochemical Elucidation and Mechanistic Understanding.

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, offering unparalleled insights into bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself may not be readily available, the analysis of its derivatives or closely related compounds can provide valuable information.

For example, if this compound is used to synthesize a chiral molecule, X-ray crystallography of the product can be used to determine its absolute stereochemistry. This is crucial for understanding stereoselective reactions.

Furthermore, the solid-state packing and intermolecular interactions observed in the crystal structure can provide clues about the compound's physical properties and how it might interact with other molecules. For instance, the crystal structure of anisic acid (p-methoxybenzoic acid) reveals hydrogen-bonded dimers. rsc.org A similar analysis of a this compound derivative could reveal how the difluoromethyl group influences crystal packing.

The crystallographic data for a related compound, 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, provides an example of the detailed structural information that can be obtained. researchgate.net

ParameterInformation ProvidedRelevance to this compound Derivatives
Bond LengthsThe distance between the nuclei of two bonded atoms.Understanding the electronic effects of the difluoromethyl group.
Bond AnglesThe angle formed between three connected atoms.Assessing steric strain and conformational preferences.
Torsion AnglesThe dihedral angle between four connected atoms.Defining the conformation of flexible parts of the molecule.
Intermolecular InteractionsHydrogen bonds, van der Waals forces, etc.Explaining physical properties like melting point and solubility.

Future Perspectives in Research on 2 Difluoromethyl 4 Methoxybenzoic Acid

Development of Sustainable and Green Synthetic Routes

The future synthesis of 2-(Difluoromethyl)-4-methoxybenzoic acid will likely prioritize environmentally benign methodologies. Traditional fluorination methods often rely on harsh reagents and produce significant waste. Green chemistry approaches aim to mitigate these issues through the use of renewable resources, energy-efficient processes, and the reduction of hazardous byproducts.

One promising avenue is the application of photochemical methods. Recent studies have demonstrated the use of visible light to initiate difluoromethylation reactions, offering a more sustainable alternative to high-temperature processes. stmjournals.com For instance, photochemical protocols have been developed for the selective difluoromethylation of bicyclobutanes, highlighting the potential of light-driven reactions in green synthesis. stmjournals.com Adapting such methodologies to the synthesis of aromatic compounds like this compound could involve the direct C-H difluoromethylation of a 4-methoxybenzoic acid precursor. Organophotocatalysis, using organic dyes as light-harvesting molecules, could provide a metal-free and sustainable route, using reagents like sodium difluoromethanesulfinate as the CHF2 source and oxygen as a green oxidant. nih.gov

Further research into enzymatic or chemo-enzymatic pathways could also yield highly selective and sustainable synthetic routes. While not yet applied to this specific molecule, the broader field of biocatalysis is rapidly expanding to include novel C-F bond-forming enzymes, which could one day be engineered for the synthesis of complex fluorinated aromatics.

A comparative table of potential green synthesis strategies is presented below:

StrategyPotential Reagents/CatalystsAdvantagesChallenges
Photocatalysis Organic Dyes, Visible Light, CF2H Radical Source (e.g., CF2HSO2Na)Metal-free, mild conditions, uses renewable energy source (light). nih.govSubstrate scope, quantum yield optimization.
Biocatalysis Engineered Fluorinase EnzymesHigh selectivity (regio- and stereoselectivity), biodegradable catalysts.Enzyme stability and availability, limited to specific precursors.
Flow Chemistry Immobilized catalysts, gaseous reagents (e.g., fluoroform)Improved safety and control, efficient mixing, potential use of waste products. eurekalert.orgInitial setup cost, potential for clogging with solid reagents.

Exploration of Novel Reactivity and Catalytic Transformations

The difluoromethyl group in this compound is not merely a passive substituent; it can be actively involved in novel chemical transformations. Future research will likely focus on harnessing the unique electronic properties of the CHF2 group to explore new catalytic reactions.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to difluoromethylated compounds is an active area of research. wiley-vch.de Palladium- and copper-catalyzed reactions have been developed for the difluoromethylation of aryl halides and boronic acids. wiley-vch.de Future work on this compound could explore the reactivity of its aromatic ring or carboxylic acid group in such couplings. For example, the carboxylic acid could be transformed into other functional groups that are amenable to cross-coupling, or catalysts could be developed to directly functionalize the C-H bonds of the aromatic ring.

Furthermore, radical chemistry offers a powerful toolkit for the functionalization of fluorinated compounds. Photoredox catalysis, in particular, has enabled the generation of difluoromethyl radicals under mild conditions, which can then participate in a variety of addition and substitution reactions. mdpi.comresearchgate.net Research could investigate the generation of a radical at the difluoromethylated carbon of the target molecule or the addition of external radicals to its aromatic ring. Such transformations could lead to the synthesis of novel derivatives with potentially interesting biological activities.

Transformation TypeCatalyst/Reagent SystemPotential Product Class
Cross-Coupling Palladium or Copper catalysts, various coupling partnersBiaryls, arylamines, aryl ethers
Radical C-H Functionalization Photoredox catalysts, radical precursorsAlkylated or acylated aromatics
Decarboxylative Coupling Silver or Copper catalystsDifluoromethylated biaryls or heterocycles

Integration with Flow Chemistry and Automated Synthesis

For the potential large-scale production of this compound or its derivatives, transitioning from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. eurekalert.orgsciencedaily.com

The synthesis of fluorinated compounds, which can involve hazardous reagents and exothermic reactions, is particularly well-suited for flow chemistry. eurekalert.orgsciencedaily.com For example, the use of fluorinated greenhouse gases as reagents, which is challenging in batch processes, becomes more manageable and efficient in a continuous flow setup. chemscene.com Future research could develop a multi-step, continuous flow synthesis of this compound, potentially starting from simple, unfluorinated precursors.

Automation is another key aspect of modern chemical synthesis, particularly in the context of radiolabeling for applications like Positron Emission Tomography (PET). The incorporation of fluorine-18 (B77423), a positron-emitting isotope, into molecules is of great interest for medical imaging. Automated radiosynthesis modules are now standard for the production of PET tracers, ensuring reproducibility, high radiochemical yield, and operator safety. nih.govresearchgate.net Given the importance of the difluoromethyl group in medicinal chemistry, developing an automated synthesis for [¹⁸F]-2-(difluoromethyl)-4-methoxybenzoic acid could provide a valuable new PET tracer for preclinical research. nih.gov

TechnologyKey AdvantagesApplication to Target Compound
Flow Chemistry Enhanced safety, precise control, scalability, efficient mixing. eurekalert.orgsciencedaily.comMulti-step synthesis from simple precursors, safe handling of fluorinating agents.
Automated Synthesis Reproducibility, high throughput, operator safety. nih.govresearchgate.netRadiosynthesis of [¹⁸F]-labeled versions for PET imaging, library synthesis for drug discovery.

Advanced Computational Design for Property Prediction and Reaction Discovery

In silico methods are becoming indispensable in modern chemistry for predicting molecular properties and guiding experimental work. For this compound, computational chemistry can play a crucial role in several areas.

Property Prediction: The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (logP), and metabolic stability, are critical for its potential applications, especially in drug discovery. The difluoromethyl group is known to modulate these properties in significant ways. nih.gov Computational models, such as those based on Density Functional Theory (DFT) or Quantitative Structure-Activity Relationship (QSAR) studies, can be used to predict these properties for this compound and its derivatives. scispace.comresearchgate.net This can help in the rational design of new molecules with optimized characteristics. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can screen for potential liabilities early in the drug discovery process. stmjournals.comnih.gov

Reaction Discovery: Computational tools can also be used to explore the potential reactivity of this compound. By modeling reaction pathways and calculating activation energies, researchers can identify promising new transformations and optimize reaction conditions before heading to the lab. This can accelerate the discovery of novel derivatization strategies and catalytic cycles.

Computational MethodApplicationPredicted Outcome
DFT Calculations Geometry optimization, electronic structure analysis. scispace.comMolecular properties (dipole moment, reactivity indices), reaction energetics.
Molecular Docking Simulation of binding to biological targets. stmjournals.comnih.govBinding affinity, identification of potential protein targets.
ADMET Prediction In silico screening for drug-like properties. stmjournals.comnih.govPharmacokinetic profile, potential toxicity issues.
QSAR Correlation of chemical structure with biological activity. scispace.comPrediction of the activity of new derivatives.

Unexplored Derivatization Strategies and Scaffold Applications

The true value of a molecule like this compound often lies in its utility as a building block or scaffold for the synthesis of more complex structures. The combination of the carboxylic acid, the methoxy (B1213986) group, and the difluoromethylated position provides multiple handles for derivatization.

Derivatization of the Carboxylic Acid: The carboxylic acid is a versatile functional group that can be readily converted into esters, amides, acid chlorides, and other functionalities. This opens up a vast chemical space for creating libraries of new compounds. For example, amide coupling with various amines could lead to new chemical entities with potential biological activity.

Modification of the Aromatic Ring: While the existing methoxy and difluoromethyl groups direct the reactivity of the aromatic ring, further functionalization through electrophilic aromatic substitution or metal-catalyzed C-H activation could be explored. This would allow for the introduction of additional substituents, further tuning the properties of the molecule.

Scaffold for Medicinal Chemistry: Fluorinated benzoic acids are important scaffolds in drug discovery. The difluoromethyl group is particularly valued as a bioisostere that can improve metabolic stability and binding affinity. wiley-vch.denih.gov Future research could explore the use of the this compound scaffold in the design of inhibitors for various enzymes or ligands for receptors where hydrogen bonding and lipophilicity are key determinants of activity. The unique spatial arrangement of the functional groups on this scaffold could lead to novel and selective interactions with biological targets.

Derivatization SiteReaction TypePotential Derivative Class
Carboxylic Acid Amide coupling, esterificationAmides, esters
Aromatic Ring Electrophilic substitution, C-H activationHalogenated, nitrated, or alkylated derivatives
As a Scaffold Multi-step synthesisEnzyme inhibitors, receptor ligands, agrochemicals

Q & A

Basic: What are common synthetic routes for 2-(difluoromethyl)-4-methoxybenzoic acid?

The synthesis typically involves halogenation and functional group substitution on a benzoic acid core. For example:

  • Step 1 : Start with 4-methoxybenzoic acid. Introduce difluoromethyl groups via electrophilic fluorination or halogen exchange reactions.
  • Step 2 : Optimize regioselectivity using directing groups (e.g., amino or bromo substituents) to ensure precise placement of the difluoromethyl moiety .
  • Validation : Monitor reactions via TLC and characterize intermediates using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}.

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for fluorination steps .
  • Catalysis : Use transition metal catalysts (e.g., Pd or Cu) to improve cross-coupling efficiency in multi-step syntheses .
  • Purification : Employ recrystallization with ethanol/water mixtures or preparative HPLC to isolate high-purity product .

Basic: What characterization techniques are critical for confirming structure?

  • Spectroscopy : 1H NMR^1 \text{H NMR} (to confirm methoxy and difluoromethyl protons) and 19F NMR^{19} \text{F NMR} (for fluorinated groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Advanced: How to design assays for evaluating biological activity?

  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays to measure IC50_{50} values against target enzymes (e.g., cytochrome P450) .
  • Cellular Uptake : Radiolabel the compound (18F^{18} \text{F}) or use fluorescent tags to track intracellular localization .
  • Toxicity Screening : Perform MTT assays on mammalian cell lines to assess cytotoxicity .

Basic: How to predict solubility in organic/aqueous systems?

  • Abraham Model : Calculate solubility parameters using log PP (octanol-water partition coefficient) and hydrogen-bonding descriptors .
  • Experimental Validation : Measure mole fraction solubility in solvents like DMSO, ethanol, and buffer solutions (pH 1–13) .

Advanced: How does pH and temperature affect compound stability?

  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C for 14 days) in buffers (pH 2–12). Monitor via HPLC for decomposition products (e.g., demethylation or defluorination) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >200°C for benzoic acid derivatives) .

Advanced: How to analyze structure-activity relationships (SAR) for fluorinated analogs?

  • Substitution Patterns : Compare bioactivity of difluoromethyl vs. trifluoromethyl or chloro analogs in enzyme assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock) to assess binding affinity differences based on fluorine electronegativity and steric effects .

Basic: What analytical methods detect impurities in synthesized batches?

  • HPLC-PDA : Use C18 columns with UV detection (254 nm) to quantify residual solvents or side products .
  • LC-MS/MS : Identify trace impurities (<0.1%) via fragmentation patterns and library matching .

Advanced: How to resolve contradictions between experimental and computational data?

  • Case Example : If X-ray structures conflict with DFT-optimized geometries, validate using 1H-19F^1 \text{H-}^{19} \text{F} NOE NMR to confirm spatial arrangements .
  • Error Analysis : Re-evaluate computational parameters (e.g., basis sets or solvation models) and cross-check with multiple software suites (Gaussian, ORCA) .

Advanced: What mechanistic studies elucidate interactions with biological targets?

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for enzyme-ligand interactions .
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-limiting steps in enzymatic turnover .

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